N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
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Overview
Description
N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound featuring a pyrazole ring fused with furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the pyrazole ring . This is followed by the acylation of the resulting intermediate with furan-2-ylcarbonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide: Unique due to its specific substitution pattern and combination of functional groups.
Furan-2-carboxylic acid derivatives: Similar in structure but lack the pyrazole ring.
Pyrazole derivatives: Similar core structure but different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to its combination of furan and pyrazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-13(24)21-15-8-6-14(7-9-15)16-12-17(18-4-2-10-26-18)23(22-16)20(25)19-5-3-11-27-19/h2-11,17H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPNLDERUPIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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